Methyl 2-diphenylphosphino-1-naphthoate

Description

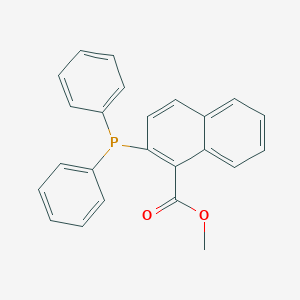

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-diphenylphosphanylnaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19O2P/c1-26-24(25)23-21-15-9-8-10-18(21)16-17-22(23)27(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDSZNKYBYBYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of Methyl 2-diphenylphosphino-1-naphthoate

Executive Summary

Methyl 2-diphenylphosphino-1-naphthoate is a critical organophosphorus building block, primarily utilized as a precursor for axially chiral ligands (e.g., MOP, MAP) and as a hemilabile P,O-ligand in asymmetric catalysis. Its synthesis demands rigorous control over regioselectivity and oxidation states.

This guide rejects the lower-yield classical lithiation routes in favor of a Palladium-Catalyzed C–P Cross-Coupling strategy . This route guarantees regiochemical integrity by utilizing the commercially available methyl 2-hydroxy-1-naphthoate as a scaffold, activating it via triflation, and subsequently coupling it with diphenylphosphine. This methodology offers superior reproducibility, scalability, and safety compared to cryogenic organolithium protocols.

Retrosynthetic Analysis & Strategy

The structural challenge lies in introducing the bulky diphenylphosphino group at the sterically congested 2-position, adjacent to the 1-ester.

-

Disconnection: C(sp

)–P bond. -

Precursor: Methyl 2-(trifluoromethanesulfonyloxy)-1-naphthoate.

-

Starting Material: Methyl 2-hydroxy-1-naphthoate.

Strategic Workflow (DOT Visualization)

The following diagram outlines the logical flow from starting material to isolated product, highlighting critical decision nodes.

Figure 1: Strategic workflow for the synthesis of this compound via the Triflate route.

Detailed Synthetic Protocol

Phase 1: Activation via Triflation

Objective: Convert the unreactive phenolic hydroxyl group into a reactive triflate leaving group.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 2-hydroxy-1-naphthoate | 1.0 | Substrate |

| Trifluoromethanesulfonic anhydride (

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with Methyl 2-hydroxy-1-naphthoate and anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add pyridine dropwise. The solution may turn slightly yellow.

-

Triflation: Add

dropwise via a syringe over 15 minutes. Caution: Exothermic reaction. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (fluorescent blue/purple) should disappear, replaced by a higher

non-polar spot (Triflate). -

Workup: Quench with ice-cold water. Extract with DCM (

). Wash combined organics with 1M HCl (to remove pyridine), saturated -

Purification: Flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).

Phase 2: Palladium-Catalyzed C–P Bond Formation

Objective: Displace the triflate with diphenylphosphine using a Pd(II) catalyst. This step utilizes the specific reactivity of aryl triflates towards phosphinylation.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 2-triflyloxy-1-naphthoate | 1.0 | Electrophile |

| Diphenylphosphine (

Protocol:

-

Inert Environment (CRITICAL): This reaction must be performed under a strict Nitrogen or Argon atmosphere.

is pyrophoric and foul-smelling; the product is oxidation-prone. -

Catalyst Pre-formation: In a Schlenk tube, dissolve

and dppb in a minimal amount of DMSO. Stir at RT for 15 mins to form the active -

Reaction Assembly: Add the Triflate intermediate (from Phase 1) and the remaining DMSO to the catalyst mixture.

-

Reagent Addition: Add DIPEA followed by the slow addition of

via syringe. -

Heating: Heat the sealed Schlenk tube to 100°C for 12–16 hours. The solution typically turns dark red/brown.

-

Workup: Cool to RT. Dilute with

(Ether is preferred to extract the product while leaving DMSO behind). Wash with water ( -

Purification: Flash chromatography under Nitrogen pressure or using degassed solvents (Hexane/EtOAc). Note: Phosphine oxides are much more polar; ensure the product is not oxidizing on the column.

-

Yield Target: 75–85%

-

Mechanistic Insight (Pd-Catalytic Cycle)

Understanding the cycle allows for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition into the C-O (triflate) bond, which is generally more difficult than C-I but facilitated by the bidentate ligand (dppb).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these standard values.

| Technique | Expected Observation | Diagnostic Value |

| TLC | Distinct from Triflate ( | |

| Primary Confirmation. If peak is at +20-30 ppm, oxidation occurred (Phosphine Oxide). | ||

| Disappearance of -74 ppm | Confirms complete consumption of Triflate. | |

| Aromatic region changes | Shift in H-3 proton due to change from EWG (OTf) to donor (PPh2). |

Safety & Handling

-

Diphenylphosphine (

): Highly toxic, stench, and potentially pyrophoric. MUST be handled in a fume hood or glovebox. Bleach (NaOCl) can be used to quench glassware/syringes to oxidize residual phosphine. -

Triflic Anhydride (

): Corrosive and moisture sensitive. Reacts violently with water. -

Product Stability: The final phosphine ester is air-sensitive in solution. Store under inert gas at -20°C.

References

-

Uozumi, Y., & Hayashi, T. (1993). Synthesis of Optically Active 2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (MOP).[4]Organic Syntheses , 93, 14-28. - Establishes the Triflate-to-Phosphine Pd-coupling methodology.

- Marcuccio, S. M., et al. (1994). A General Synthesis of Arylphosphines by Palladium-Catalyzed Coupling of Aryl Triflates.Journal of the American Chemical Society.

-

Kozlowski, M. C., et al. (2003). Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline.Organic Process Research & Development , 7(3), 418–425. - Confirms conditions for 1-substituted-2-naphthyl systems.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. METHYLDIPHENYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. shd-pub.org.rs [shd-pub.org.rs]

- 6. Methyl 1-hydroxy-2-naphthoate 98 948-03-8 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physical Properties of Methyl 2-diphenylphosphino-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Phosphine Ligand

Methyl 2-diphenylphosphino-1-naphthoate is a specialized organophosphorus compound that belongs to the class of phosphine ligands. These ligands are of paramount importance in modern synthetic chemistry, particularly in the field of homogeneous catalysis. The unique electronic and steric properties imparted by the diphenylphosphino group attached to the naphthyl backbone make this molecule a potentially valuable ligand for a variety of metal-catalyzed cross-coupling reactions. The strategic placement of the phosphine and the methyl ester groups on the naphthalene scaffold allows for fine-tuning of the ligand's coordination properties and its interaction with metal centers. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering a valuable resource for researchers interested in its synthesis, characterization, and application.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, application in reactions, and purification. While extensive experimental data for this compound is not widely published, a combination of data from suppliers, computational predictions, and analysis of analogous compounds allows for a detailed profile to be constructed.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-diphenylphosphanylnaphthalene-1-carboxylate | PubChem[1] |

| CAS Number | 178176-78-8 | BLD Pharm[2] |

| Molecular Formula | C24H19O2P | PubChem[1] |

| Molecular Weight | 370.39 g/mol | BLD Pharm[2] |

| Canonical SMILES | COC(=O)C1=C(C=CC2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 | PubChem[1] |

| InChI Key | QNDSZNKYBYBYAE-UHFFFAOYSA-N | PubChem[1] |

| Physical Property | Value | Notes |

| Melting Point | 190-192 °C (for the parent carboxylic acid) | Data for the analogous 2-Diphenylphosphino-1-naphthoic acid. The methyl ester is expected to have a lower melting point.[] |

| Boiling Point | 531.9 °C at 760 mmHg (for the parent carboxylic acid) | Data for the analogous 2-Diphenylphosphino-1-naphthoic acid.[] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and toluene. | Based on the nonpolar nature of the diphenylphosphino and naphthyl groups. |

| Appearance | Likely a white to off-white solid. | Based on the appearance of similar phosphine ligands and related naphthoic acid derivatives.[4][5] |

Structural Visualization

Caption: Chemical structure of this compound.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic region (around 7.0-8.5 ppm) will show a series of multiplets corresponding to the protons on the naphthalene and the two phenyl rings. A characteristic singlet for the methyl ester protons (-OCH₃) would likely appear in the upfield region, typically around 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (120-140 ppm) for the naphthalene and phenyl carbons. The carbonyl carbon of the ester group will have a characteristic downfield shift (around 165-175 ppm). The methyl carbon of the ester will be observed in the upfield region (around 50-55 ppm).

-

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing phosphine ligands. A single resonance is expected for the phosphorus atom in this compound. The chemical shift will be indicative of a triarylphosphine and can be influenced by the electronic environment of the naphthyl group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion. PubChem provides predicted collision cross-section values for various adducts of the molecule, which can be useful in advanced mass spectrometry studies.[1]

Experimental Protocols: A Practical Approach

Synthesis and Purification Workflow

The synthesis of this compound can be envisioned through a multi-step process, likely starting from a derivative of 1-naphthoic acid. A plausible synthetic route would involve the introduction of a leaving group at the 2-position of the naphthalene ring, followed by a phosphination reaction.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Step-by-Step Methodology (Hypothetical):

-

Preparation of a Suitable Precursor: A common strategy for introducing a phosphine group onto an aromatic ring is through a metal-catalyzed coupling reaction. A plausible precursor would be Methyl 2-bromo-1-naphthoate or a triflate derivative of a corresponding phenol.

-

Phosphination Reaction: The precursor would be reacted with diphenylphosphine in the presence of a suitable palladium or nickel catalyst and a base. The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized.

-

Work-up and Extraction: Upon completion of the reaction, the mixture would be quenched and the product extracted into an organic solvent. The organic layer would then be washed and dried.

-

Purification: The crude product would likely be purified by column chromatography on silica gel to isolate the desired compound from any unreacted starting materials, byproducts, or catalyst residues.

Characterization Protocol:

-

NMR Spectroscopy: The purified product would be dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed by ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm its structure.

-

Mass Spectrometry: A sample would be analyzed by high-resolution mass spectrometry to verify the elemental composition.

-

Purity Analysis: The purity of the final product would be assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Safety, Handling, and Storage

While specific safety data for this compound is not extensively documented, general precautions for handling air-sensitive and potentially irritant organophosphorus compounds should be followed. The parent carboxylic acid, 2-Diphenylphosphino-1-naphthoic acid, is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

-

Handling: It is recommended to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: As with many phosphine ligands, it may be sensitive to oxidation. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable, yet not fully characterized, member of the phosphine ligand family. This guide has synthesized the available data to provide a detailed overview of its physical and chemical properties. For researchers in catalysis and synthetic chemistry, this compound offers intriguing possibilities for the development of new and efficient chemical transformations. Further experimental investigation into its properties and catalytic applications is warranted and will undoubtedly contribute to the advancement of the field.

References

- The Royal Society of Chemistry. (n.d.). IV. NMR Spectra.

-

PubChem. (n.d.). 2-Diphenylphosphino-1-naphthoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C24H19O2P). Retrieved from [Link]

- ResearchGate. (n.d.). NMR spectra showing the chemical shifts of the methyl groups (left) and....

-

Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1999). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 76, 6. [Link]

- A Design Approach to the Synthesis and Characterization of Metal Phosphonate MOFs. (n.d.).

- Supporting Information - DOI. (n.d.).

- Synthesis and characterization of 1'-(diphenylphosphino)-1-isocyanoferrocene, an organometallic ligand combining. (2017). SciSpace.

-

Methylenediphosphonotetrathioate: synthesis, characterization, and chemical properties. (2013). PubMed. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C24H19O2P) [pubchemlite.lcsb.uni.lu]

- 2. 178176-78-8|Methyl 2-(diphenylphosphino)-1-naphthoate|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. L09973.06 [thermofisher.com]

- 6. 2-Diphenylphosphino-1-naphthoic acid | C23H17O2P | CID 10861198 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Structural & Synthetic Analysis: Methyl 2-diphenylphosphino-1-naphthoate

[1]

Executive Summary & Ligand Architecture

Methyl 2-diphenylphosphino-1-naphthoate (M2DPN) is a specialized organophosphorus compound (CAS: 178176-78-8) serving as a critical intermediate in the synthesis of atropisomeric ligands and P,O-hybrid catalytic systems.[1] Unlike the

Structural Logic

The molecule consists of a rigid naphthalene backbone substituted at the C1 position with a methyl ester and at the C2 position with a diphenylphosphino group.[1]

-

Steric Congestion: The proximity of the bulky diphenylphosphino group (C2) and the ester moiety (C1) creates significant steric strain. This prevents coplanarity of the ester with the naphthalene ring, forcing the carbonyl group out of plane.[1]

-

Peri-Interactions: The C1-substituent experiences repulsion from the C8-hydrogen (peri-position), further restricting conformational freedom.[1]

-

Electronic Profile: The ester is electron-withdrawing, potentially reducing the electron density on the phosphorus via inductive effects, although the conjugation is disrupted by the steric twist.[1]

Visualization of Steric Interactions

The following diagram illustrates the critical steric and electronic zones defining the molecule's reactivity.[1]

Figure 1: Structural interaction map showing the steric conflict between C1 and C2 substituents and the peri-hydrogen effect.

Synthetic Methodology (The Triflate Route)

While direct lithiation of 1-naphthoic acid derivatives is possible, it is fraught with regioselectivity issues due to the directing power of the ester.[1] The industry-standard "High-Integrity" route utilizes a Palladium-catalyzed C-P bond formation via a triflate intermediate.[1] This method ensures regiochemical purity.[1]

Step-by-Step Protocol

Phase 1: Activation (Triflation)

Precursor: Methyl 2-hydroxy-1-naphthoate.[1]

-

Setup: Charge an oven-dried Schlenk flask with Methyl 2-hydroxy-1-naphthoate (1.0 equiv) and dry DCM.

-

Base Addition: Add pyridine (3.0 equiv) or TEA at 0°C.

-

Activation: Dropwise addition of Triflic Anhydride (

, 1.2 equiv). -

Workup: Quench with water, extract with DCM, wash with dilute HCl (to remove pyridine), and pass through a short silica plug.[1]

-

Checkpoint: 1H NMR should show the disappearance of the phenolic -OH signal (~10-11 ppm).[1]

-

Phase 2: Phosphinylation (C-P Coupling)

Reagents:

-

Inert Atmosphere: Strict

or Ar atmosphere is required to prevent oxidation of -

Coupling: Dissolve the Triflate intermediate in DMSO or DMF. Add the Pd catalyst, ligand, and base.[1][2]

-

Addition: Add

(1.1 equiv) slowly. -

Heating: Heat to 100°C for 4–12 hours.

-

Purification: The product is sensitive to oxidation.[1] Purification is best achieved via recrystallization under inert gas or rapid column chromatography (degassed solvents).[1]

Synthetic Workflow Diagram

Figure 2: The "Triflate Route" for high-fidelity synthesis of M2DPN, avoiding regiochemical ambiguity.

Characterization & Quality Control

Trustworthiness in ligand synthesis relies on rigorous exclusion of the phosphine oxide byproduct.[1]

NMR Spectroscopy Data

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| -13.0 to -15.0 ppm | Singlet | Free Phosphine (Target) | |

| +25.0 to +32.0 ppm | Singlet | Phosphine Oxide (Impurity) | |

| 3.50 - 3.70 ppm | Singlet | Methyl Ester ( | |

| 7.20 - 8.00 ppm | Multiplet | Aromatic Backbone |

Critical QC Note: A standard purity check involves taking a

Crystallographic Expectations

While the specific crystal structure of the methyl ester is often proprietary or found within broader datasets, it shares key features with 2-diphenylphosphino-1-naphthoic acid (CSD Ref: YIZJUV):

Applications in Drug Development

M2DPN is rarely the final catalyst; it is a pro-ligand .[1]

-

Suzuki-Miyaura Coupling: Hydrolysis of M2DPN yields 2-diphenylphosphino-1-naphthoic acid .[1] This acid is a highly effective ligand for Pd-catalyzed coupling of sterically hindered aryl boronic acids.[1] The carboxylate group acts as a hemilabile ligand, stabilizing the Pd(0) species.[1]

-

Asymmetric Synthesis: It serves as a scaffold for developing chiral P,N-ligands or P,O-ligands by modifying the ester group (e.g., conversion to an oxazoline or amide).[1]

-

MOP Ligand Analogs: It is structurally homologous to the MOP (Monodentate Optically Active Phosphine) class, though MOP ligands typically possess a binaphthyl backbone.[1] M2DPN is used when the axial chirality of binaphthyl is not required, or as a control in steric studies.[1]

References

-

Synthesis of Triflate Intermediates: Cai, D., et al. "Preparation of (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)."[1][3] Organic Syntheses, vol. 76, 1999, p.[1][3] 6. Link (Provides the foundational protocol for naphthyl-triflate phosphinylation).[1]

-

31P NMR Shifts of Triarylphosphines: Reich, H. J. "31P Chemical Shifts." University of Wisconsin-Madison.[1] Link (Authoritative database for phosphine shifts).[1]

-

Compound Data & Identifiers: PubChem. "this compound (Compound)." National Library of Medicine.[1] Link

-

Related Ligand Reactivity (MOP/Acid): Uozumi, Y., & Hayashi, T. "Catalytic asymmetric synthesis of optically active 2-alkanols via hydrosilylation."[1] Journal of the American Chemical Society, 1991.[1] (Contextualizes the utility of 2-substituted phosphinonaphthalenes).

Quantifying Steric Hindrance: A Technical Guide to the Tolman Cone Angle for Monodentate Phosphine Ligands

Introduction: The Critical Role of Steric Effects in Catalysis and Drug Development

In the intricate world of coordination chemistry and homogeneous catalysis, the three-dimensional architecture of a metal complex is paramount to its reactivity and selectivity. The ligands that envelop a central metal atom are not merely spectators; their size and shape, collectively known as steric effects, dictate the accessibility of the metal center, influence reaction rates, and can even determine the stereochemical outcome of a reaction.[1][2] This is of particular importance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where precise control over chemical transformations is essential.[3][4]

Phosphine ligands (PR₃) have emerged as a cornerstone of modern catalysis due to the tunability of their electronic and steric properties. By judiciously modifying the R groups on the phosphorus atom, chemists can fine-tune the behavior of a catalyst to achieve a desired outcome. A key metric for quantifying the steric bulk of these ligands is the Tolman cone angle (θ) , a concept introduced by Chadwick A. Tolman in the 1970s.[2][5] This guide provides an in-depth technical overview of the Tolman cone angle, from its conceptual underpinnings to its practical calculation using modern computational methods, with a focus on its relevance to researchers, scientists, and drug development professionals.

The Tolman Cone Angle: A Conceptual Framework

The Tolman cone angle is a simple yet powerful model that represents a phosphine ligand as a cone, with the metal atom at the vertex. The angle of this cone is a measure of the steric space occupied by the ligand.[2][5] A larger cone angle signifies a bulkier ligand, which can have profound implications for the catalytic cycle. For instance, bulky ligands can promote the dissociation of other ligands, creating a vacant coordination site necessary for substrate binding.[6] Conversely, excessive steric hindrance can impede the approach of a substrate, thereby inhibiting the catalytic reaction.

Historically, Tolman determined these angles using physical, space-filling models of metal-phosphine complexes.[7] The original definition was based on a nickel-phosphine bond length of 2.28 Å and the van der Waals radii of the outermost atoms of the ligand's substituents.[7]

Methodologies for Determining the Tolman Cone Angle

While the original method provided a valuable qualitative and semi-quantitative understanding of ligand sterics, modern approaches offer greater accuracy and are applicable to a wider range of ligands.

The Original Mechanical Model Approach

Tolman's initial method involved the use of physical Corey-Pauling-Koltun (CPK) models. A specialized protractor-like device was used to measure the angle of a cone that would encompass the entire phosphine ligand, assuming free rotation of the substituents around the P-C bonds.[7] This method, while foundational, has limitations due to its reliance on physical models and idealized geometries.

Computational Calculation: A Modern Imperative

With the advent of powerful computational chemistry software, the in-silico calculation of the Tolman cone angle has become the standard. This approach offers higher precision and the ability to account for the specific conformational preferences of a ligand within a given coordination environment. A common and robust methodology involves a combination of molecular mechanics (MM) and density functional theory (DFT).[7][8]

This protocol outlines a general workflow for calculating the Tolman cone angle of a monodentate phosphine ligand using a combination of molecular mechanics and density functional theory. This example will use the ORCA quantum chemistry package, a powerful and freely available tool for academic users.[9][10]

I. Ligand and Complex Construction:

-

Build the Ligand: Using a molecular modeling program (e.g., Avogadro, GaussView), construct the desired phosphine ligand (e.g., triphenylphosphine, PPh₃).[9][11]

-

Create the Metal Complex: To accurately model the ligand's conformation, it is best to calculate the cone angle within a coordination complex. A common choice is a simple, well-defined complex such as [Ni(CO)₃(PR₃)].[7] Build this complex in your modeling software.

-

Initial Geometry Optimization (MM): Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF, MMFF94). This step provides a reasonable starting geometry for the more computationally expensive DFT calculations.

II. DFT Geometry Optimization:

-

Generate ORCA Input File: Create an input file for ORCA. This is a simple text file that specifies the calculation parameters. Below is a sample input for a geometry optimization of [Ni(CO)₃(PPh₃)].

-

! B3LYP def2-SVP OPT: This line specifies the use of the B3LYP density functional, the def2-SVP basis set, and requests a geometry optimization.

-

%pal nprocs 8 end: This block requests the calculation to be run in parallel on 8 processor cores. Adjust this number based on your computational resources.

-

* xyz 0 1: This indicates that the atomic coordinates are in XYZ format, the total charge of the complex is 0, and the spin multiplicity is 1 (a singlet state).

-

[Coordinates of all atoms in the complex]: Paste the Cartesian coordinates of all atoms from your modeling software here.

-

-

Run the ORCA Calculation: Execute the calculation from the command line:

-

Verify Optimization: After the calculation is complete, check the output file to ensure the geometry optimization converged successfully. You should see a message indicating "OPTIMIZATION RUN DONE".

III. Tolman Cone Angle Calculation:

Once you have the optimized geometry of the metal-phosphine complex, you can proceed to calculate the cone angle. While some specialized software may have built-in tools for this, a common approach is to use a script or a dedicated online tool. One such online tool is available from the MoLNaC group at the University of Salerno.[12] Alternatively, the cone angle can be calculated from the optimized coordinates using geometric principles.

The calculation involves determining the angle of a cone, with the metal atom at the apex, that tangentially touches the van der Waals spheres of the outermost atoms of the phosphine ligand. For an asymmetric ligand, the average of the half-angles of the substituents is often taken.[5]

Diagram: Computational Workflow for Tolman Cone Angle Calculation

Caption: A streamlined workflow for the computational determination of the Tolman cone angle.

Applications and Limitations of the Tolman Cone Angle

The Tolman cone angle has proven to be an invaluable tool for rationalizing and predicting the behavior of phosphine-containing catalysts. A larger cone angle is often associated with a lower coordination number, which can be beneficial in many catalytic cycles.[6] For example, in Suzuki-Miyaura cross-coupling reactions, bulky phosphine ligands can facilitate the reductive elimination step, leading to higher turnover numbers.[7]

However, it is crucial to recognize the limitations of this one-dimensional descriptor. The Tolman cone angle represents the ligand as a symmetrical cone, which may not accurately reflect the true three-dimensional shape of more complex, unsymmetrical ligands.[13] This can lead to discrepancies between the predicted and observed steric effects.

Beyond the Cone Angle: Other Steric Parameters

To address the limitations of the Tolman cone angle, other steric parameters have been developed:

-

Solid Angle (Θ): This parameter provides a more accurate representation of the space occupied by a ligand by considering the solid angle it subtends from the metal center.[14]

-

Percent Buried Volume (%Vbur): This metric quantifies the percentage of the space around the metal atom that is occupied by the ligand.[6][13] It has been shown to be a more accurate predictor of catalytic activity in some systems.

The choice of which steric parameter to use will depend on the specific system being studied. In many cases, a multi-parameter approach, considering both steric and electronic effects, will provide the most comprehensive understanding.[6]

Table: Tolman Cone Angles for Common Monodentate Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) in degrees |

| PH₃ | 87 |

| P(OCH₃)₃ | 107 |

| P(CH₃)₃ | 118 |

| P(CH₂CH₃)₃ | 132 |

| P(C₆H₅)₃ | 145 |

| P(cyclohexyl)₃ | 170 |

| P(t-Bu)₃ | 182 |

Data sourced from multiple references.[2][5]

Relevance in Drug Development

While the Tolman cone angle was developed in the context of industrial catalysis, its underlying principles are highly relevant to drug development. Many modern pharmaceuticals are synthesized using transition metal-catalyzed reactions, where phosphine ligands play a crucial role in controlling the efficiency and selectivity of bond formation.[3][4] A thorough understanding of ligand steric effects is therefore essential for the development of robust and scalable synthetic routes to new drug candidates.

Furthermore, the concept of quantifying steric effects is central to structure-based drug design. The binding of a drug molecule to its biological target is governed by a combination of electronic and steric interactions. While not directly measuring a "cone angle" of a drug, computational tools are used to analyze the shape and volume of both the drug molecule and the binding pocket of the target protein to optimize their complementarity.[14]

Conclusion and Future Outlook

The Tolman cone angle, despite its simplicity, remains a fundamentally important concept in coordination chemistry and catalysis. It provides a valuable framework for understanding and quantifying the steric influence of phosphine ligands, which in turn allows for the rational design of more efficient and selective catalysts. While more sophisticated steric parameters have been developed, the Tolman cone angle continues to be a widely used and instructive metric.

For researchers in drug development, a firm grasp of the principles behind the Tolman cone angle and other steric parameters is essential for both the synthesis of complex molecules and the rational design of new therapeutic agents. As computational power continues to increase, we can expect to see the development of even more accurate and predictive models for quantifying steric effects, further enhancing our ability to design and control chemical reactivity at the molecular level.

References

- Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact Ligand Cone Angles.

- Dorta, R., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2005). Steric and Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: A Detailed Study of Their Interaction with Ru(II) and Pd(II) Centers. Journal of the American Chemical Society, 127(8), 2485–2495.

- Foster, D., Gao, P., et al. (2021). Design, scope and mechanism of highly active and selective chiral NHC–iridium catalysts for the intramolecular hydroamination of a variety of unactivated aminoalkenes. Chemical Science, 12(3), 1044-1051.

- Giering, W. P., & Prock, A. (1986). A Quantitative Analysis of Ligand Effects (QALE). Journal of the American Chemical Society, 108(11), 2986–2994.

- Immirzi, A., & Musco, A. (1977). A method to measure the size of phosphorus ligands in coordination complexes. Inorganica Chimica Acta, 25, L41–L42.

- Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048.

- Macgregor, S. A., & McKay, D. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.

-

MoLNaC. (n.d.). OM Tools @ MoLNaC. Retrieved from [Link]

- Petitjean, M. (2015). Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes. Comptes Rendus Chimie, 18(6), 678-684.

- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.

-

Wikipedia. (2023, November 11). Ligand cone angle. In Wikipedia. [Link]

-

Chemical Synthesis and Reactions. (n.d.). Steric Effects in Phosphine Ligands: Research Guide & Papers. PapersFlow. Retrieved from [Link]

- Cundari, T. R. (Ed.). (2001). Computational Organometallic Chemistry. Marcel Dekker.

-

EBSCO. (n.d.). Edward C. Tolman | History | Research Starters. Retrieved from [Link]

-

Elsevier. (2019, December 13). Computational Organometallic Chemistry - 1st Edition. Retrieved from [Link]

-

FACCTs. (n.d.). ORCA 6.0 TUTORIALS. Retrieved from [Link]

-

Hashmi, M. A. (2021, November 6). How to Make ORCA Input Files and Read Output Files [Video]. YouTube. [Link]

- Smith, J. (2024, September 27). Functional utility of gold complexes with phosphorus donor ligands in biological systems. Journal of Biological Inorganic Chemistry.

-

Spoken-Tutorial.org. (n.d.). Creating an Input File - English. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cone angle – Knowledge and References. Retrieved from [Link]

-

The University of Manchester Research Explorer. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link]

-

von Rudorff, G. (2018, September 18). Tutorial: Alchemical Calculations with Gaussian. Life on Numbers. [Link]

-

YouTube. (2020, May 30). Molecular Orbitals in Coordination Complexes - Using ORCA in Inorganic Chemistry (Part One) [Video]. YouTube. [Link]

-

YouTube. (2024, November 10). ORCA Tutorial | Making ORCA Input Files with GaussView [Video]. YouTube. [Link]

-

armakovic. (n.d.). Tutorials. Retrieved from [Link]

-

chemeurope.com. (n.d.). Ligand cone angle. Retrieved from [Link]

-

Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. Retrieved from [Link]

-

digital-chemistry-laboratory. (2022, August 21). libconeangle: Library for calculating exact ligand cone angles. GitHub. Retrieved from [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

-

ChemAxon. (n.d.). Calculator Plugins. Retrieved from [Link]

-

ChemToolsHub. (n.d.). Free Online Chemistry Tools Platform | Chemical Calculators & Structure Tools. Retrieved from [Link]

- Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048.

-

RSC Publishing. (2019). Computational assessment on the Tolman cone angles for P-ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of computed average cone angles and the associated standard deviations for phosphine ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Retrieved from [Link]

Sources

- 1. papersflow.ai [papersflow.ai]

- 2. Ligand_cone_angle [chemeurope.com]

- 3. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 4. Functional utility of gold complexes with phosphorus donor ligands in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 6. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Creating an Input File - English | spoken-tutorial.org [spoken-tutorial.org]

- 10. ORCA 6.0 TUTORIALS [faccts.de]

- 11. youtube.com [youtube.com]

- 12. aocdweb.com [aocdweb.com]

- 13. routledge.com [routledge.com]

- 14. researchgate.net [researchgate.net]

Rational Design and Development of Novel Phosphine Ligands: A Technical Framework

Executive Summary

The era of "trial-and-error" ligand selection is obsolete. In modern drug development, the discovery of novel phosphine ligands is a deterministic process governed by rational design parameters—specifically steric bulk (percent buried volume,

Part 1: Rational Design Parameters

To develop a "novel" ligand, one must first quantify the deficiencies of existing systems. We utilize two primary descriptors to predict catalyst activity.

Steric Quantification: Beyond the Cone Angle

While the Tolman Cone Angle (

-

The Standard: Percent Buried Volume (

) .[1][2][3][4][5][6][7] -

Definition: The percentage of the volume of a sphere (typically

Å) centered on the metal that is occupied by the ligand.[1] -

Application: A

of 30–35% is often the "Goldilocks" zone for Pd-catalyzed C-N coupling. It is large enough to enforce mono-ligation (

Electronic Quantification

-

The Standard: Tolman Electronic Parameter (TEP) .

-

Measurement: Derived from the

carbonyl stretching frequency ( -

Causality: Lower

indicates greater

The Design Cycle

The development process is iterative. We simulate, synthesize, screen, and refine.

Part 2: Synthetic Architectures & Protocols

The most successful modern ligands (e.g., XPhos, BrettPhos) utilize a biaryl backbone . This architecture is crucial because the interaction between the ipso-carbon of the lower ring and the palladium center stabilizes the catalytic species.

Protocol A: Modular Synthesis of Dialkylbiaryl Phosphines

Context: This protocol utilizes a benzyne intermediate generated in situ, allowing for the rapid assembly of sterically crowded phosphines that are difficult to access via standard nucleophilic substitution.

Safety: This reaction involves pyrophoric reagents (

Reagents:

-

1-Bromo-2-iodobenzene derivative (Backbone precursor)

-

Dialkylchlorophosphine (

) -

Magnesium turnings / THF

-

-Butyllithium (

Step-by-Step Methodology:

-

Generation of Aryl Grignard:

-

Charge a flame-dried flask with Mg turnings (1.2 equiv) and dry THF.

-

Add the 1-bromo-2-iodobenzene derivative (1.0 equiv) dropwise. Initiate Grignard formation (iodine activation if necessary). Stir at reflux for 1 hour.

-

-

Benzyne Formation & Trapping:

-

Cool the Grignard solution to 0°C.

-

Add the dialkylchlorophosphine (

, 1.0 equiv). -

Critical Step: The Grignard reagent attacks the phosphorus, displacing chloride.

-

Warm to room temperature. The remaining Mg/Grignard species eliminates MgBrCl (or similar salts) to generate a transient benzyne species.

-

The phosphine moiety (now attached to the ring) performs an intramolecular nucleophilic attack on the benzyne, or a second equivalent of organolithium/Grignard is added to trap the benzyne, completing the biaryl scaffold.

-

-

Quench and Isolation:

-

Quench with degassed methanol/water.

-

Extract with hexane (under

). -

Recrystallize from hot ethanol or methanol. Note: Many biaryl phosphines are air-stable as solids but oxidize in solution.

-

Part 3: High-Throughput Experimentation (HTE) Evaluation

Once a library of ligands is synthesized, they must be evaluated against standard "challenging" couplings (e.g., heteroaryl chlorides with weak nucleophiles).

HTE Workflow

We utilize 96-well reaction blocks with glass vial inserts to screen ligand efficacy.

Protocol B: Microscale Screening (Buchwald-Hartwig Amination)

Objective: Evaluate Ligand X for the coupling of 4-chlorotoluene and morpholine.

-

Stock Solutions:

-

Pd Source:

or -

Ligand: Ligand X in Toluene (0.04 M) (L:M ratio 2:1 or 1:1 depending on ligand class).

-

Substrates: Aryl halide and Amine mixed stock (0.5 M).

-

Base: NaOtBu (slurry) or LHMDS (solution).

-

-

Dosing:

-

Dose

Pd source, -

Add

substrate mix. -

Add base (1.2 equiv).

-

-

Reaction:

-

Seal block with chemically resistant mat.

-

Heat to 80°C–100°C for 12 hours with vigorous shaking (800 rpm).

-

-

Analysis:

-

Add

acetonitrile containing Dodecane (internal standard). -

Filter through silica plug.

-

Analyze via GC-FID. Calculate yield based on Dodecane response factor.

-

Part 4: Mechanism of Action & Data Interpretation

Understanding why a ligand works is as important as the yield. For biaryl phosphines in C-N coupling, the mechanism relies on the ligand's ability to facilitate the difficult reductive elimination step.

Comparative Ligand Performance

The table below illustrates how structural modifications affect catalytic outcomes in the coupling of aryl chlorides.

| Ligand | Structure Class | Key Feature | Best Application | |

| SPhos | Biaryl (Methoxy) | ~33% | Water/Air stability | Suzuki Coupling (Boronic acids) |

| XPhos | Biaryl (iPr) | ~35% | High steric bulk | Unactivated Aryl Chlorides |

| BrettPhos | Biaryl (OMe/iPr) | ~37% | Electronic tuning | Primary Amines (prevents |

| tBuXPhos | Biaryl (tBu) | >40% | Extreme bulk | C-O Coupling (Ethers) |

Catalytic Cycle Visualization

The diagram below highlights the critical

[8]

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

-

Clavier, H., & Nolan, S. P. (2010). "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry." Chemical Communications. [Link]

-

Tolman, C. A. (1977). "Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis." Chemical Reviews. [Link]

-

McNally, A., Haffemayer, B., Collins, B. S. L., & Gaunt, M. J. (2014). "Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen rings." Nature. [Link] (Cited for HTE workflow context).

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

Sources

- 1. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Methodological & Application

Application Notes & Protocols: Methyl 2-Diphenylphosphino-1-Naphthoate as a Novel P,O-Type Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Abstract

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with unparalleled efficiency. The success of these transformations is intrinsically linked to the design of the ancillary phosphine ligand, which dictates the stability, activity, and selectivity of the palladium catalyst. This guide introduces Methyl 2-diphenylphosphino-1-naphthoate, a structurally unique, air-stable phosphine ligand. It combines the steric bulk characteristic of highly effective biaryl phosphines with a potentially hemilabile P,O-chelating motif.[1][2] While this specific ligand is not yet extensively documented in the literature, its architecture suggests significant potential for high performance in a range of cross-coupling reactions. This document serves as a comprehensive technical guide for researchers, providing a proposed synthesis, detailed application protocols for its use in Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig reactions, and insights into its mechanistic function.

Ligand Profile and Design Rationale

This compound is a monodentate phosphine ligand built upon a naphthalene framework. Its efficacy is predicated on three key structural features:

-

Electron-Rich Diphenylphosphino Group: This moiety increases electron density at the palladium center, which is known to facilitate the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[3]

-

Bulky Naphthyl Backbone: The rigid and sterically demanding naphthyl group promotes the formation of highly reactive, monoligated L-Pd(0) species.[1] This coordinatively unsaturated complex is more accessible to the aryl halide, accelerating the catalytic cycle.

-

Hemilabile Methyl Ester (P,O-Motif): The ester carbonyl oxygen, positioned ortho to the phosphine, can act as a weak, dissociable coordinating atom. This hemilability is a powerful design element; the P,O-chelate can stabilize the active catalyst species during certain stages of the catalytic cycle but can readily dissociate to open a coordination site for incoming substrates, blending stability with high reactivity.[4]

Proposed Ligand Synthesis Protocol

This ligand is not widely available but can be synthesized from commercially available Methyl 1-hydroxy-2-naphthoate (CAS 948-03-8) in a two-step procedure.[5][6] This protocol is based on well-established transformations for preparing biaryl phosphine ligands.[7]

Step 1: Synthesis of Methyl 1-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate (Naphthyl Triflate Precursor)

-

Rationale: The phenolic hydroxyl group is a poor leaving group. Converting it to a triflate (OTf) provides an excellent leaving group for the subsequent phosphination reaction. Pyridine is used as a mild base to neutralize the triflic acid byproduct.

-

Procedure:

-

To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add Methyl 1-hydroxy-2-naphthoate (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add dry pyridine (2.0 eq.) via syringe.

-

Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise via syringe over 10 minutes. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure naphthyl triflate as a solid.

-

Step 2: Synthesis of Methyl 2-(diphenylphosphino)-1-naphthoate

-

Rationale: This step involves a palladium-catalyzed P-C cross-coupling reaction. Diphenylphosphine is coupled with the aryl triflate prepared in Step 1. A palladium source like Pd(OAc)₂ and a suitable ligand (e.g., dppf) are used to form the active catalyst. DABCO is a non-nucleophilic organic base.

-

Procedure:

-

Strictly anaerobic conditions are required. All operations should be performed in a glovebox or using Schlenk techniques.

-

To an oven-dried Schlenk flask, add the naphthyl triflate from Step 1 (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.03 eq.), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.06 eq.).

-

Evacuate and backfill the flask with nitrogen or argon (3 cycles).

-

Add anhydrous, degassed toluene or dioxane as the solvent (~0.4 M).

-

Add diphenylphosphine (1.5 eq.) via syringe, followed by 1,4-diazabicyclo[2.2.2]octane (DABCO, 2.0 eq.).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by ³¹P NMR or TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove palladium black, washing with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (deactivated with triethylamine to prevent oxidation) under a nitrogen atmosphere.

-

The final product should be stored as a solid under an inert atmosphere.

-

Application Protocols in Cross-Coupling

The following protocols are robust starting points for utilizing this compound in common palladium-catalyzed reactions. Optimization of temperature, base, solvent, and catalyst loading may be necessary for specific substrate combinations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds. The bulky, electron-rich nature of this ligand is expected to be highly effective, especially for challenging aryl chloride substrates.[1][8]

-

Protocol:

-

In a glovebox, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) to a reaction vial.

-

In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.04 mmol, 2 mol% L) in toluene (2 mL). Rationale: A 2:1 L/Pd ratio is often optimal for bulky monodentate ligands to ensure formation of the active L-Pd(0) species.

-

Add the required volume of the catalyst stock solution to the reaction vial.

-

Add additional toluene to achieve a final concentration of ~0.2 M with respect to the aryl halide.

-

Seal the vial, remove from the glovebox, and heat to 80-110 °C with vigorous stirring for 4-24 hours.

-

Monitor the reaction by GC-MS or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and proceed with aqueous workup.

-

| Parameter | Recommendation | Rationale |

| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Easily accessible Pd(0) or in-situ reduced Pd(II) sources. |

| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ligand electronics should enable activation of aryl chlorides. |

| Catalyst Loading | 0.5 - 2.0 mol% Pd | Lower loadings may be possible with highly active substrates. |

| L:Pd Ratio | 2:1 | Favors monoligated species, prevents catalyst deactivation. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Moderately strong inorganic bases are standard for Suzuki coupling.[1] |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents with good temperature range. |

| Temperature | 80 - 110 °C | Dependent on aryl halide reactivity (Cl > Br > I). |

B. Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes. The ligand's steric bulk should facilitate the reductive elimination step, leading to high trans selectivity.[9][10]

-

Protocol:

-

To a Schlenk tube, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).

-

Evacuate and backfill with nitrogen.

-

Add the alkene (1.5 mmol), an organic base such as triethylamine (Et₃N, 2.0 mmol) or an inorganic base like K₂CO₃ (2.0 mmol), and a polar aprotic solvent like DMF or NMP (~0.5 M).

-

Heat the reaction to 100-140 °C for 6-24 hours.

-

Monitor by GC-MS. After completion, cool, dilute with a suitable solvent, and filter through Celite to remove palladium black and salts before workup.

-

| Parameter | Recommendation | Rationale |

| Pd Precursor | Pd(OAc)₂ | Standard, reliable Pd(II) source. |

| Aryl Halide | Ar-Br, Ar-I | Aryl chlorides are more challenging for the Heck reaction. |

| Catalyst Loading | 1 - 2 mol% Pd | Higher loadings may be needed for less reactive substrates. |

| L:Pd Ratio | 2:1 | Stabilizes the catalyst at high temperatures. |

| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | Neutralizes H-X generated in the catalytic cycle.[9] |

| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typical. |

| Temperature | 100 - 140 °C | High temperatures are often required to drive the reaction. |

C. Buchwald-Hartwig Amination

This reaction forms C-N bonds and is highly sensitive to the ligand and base used. The combination of steric bulk and electron-donating ability in this ligand is ideal for this transformation.[11]

-

Protocol:

-

Strictly anaerobic conditions are required. In a glovebox, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound (0.024 mmol, 1.2 mol% L), and Sodium tert-butoxide (NaOtBu, 1.4 mmol) to a reaction vial. Rationale: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[12]

-

Add the amine (1.2 mmol). If the amine is a solid, add it with the other solids.

-

Add toluene or dioxane (~0.2 M).

-

Seal the vial, remove from the glovebox, and heat to 80-110 °C for 2-24 hours.

-

Monitor by LC-MS. Upon completion, cool, quench carefully with saturated NH₄Cl, and proceed with workup.

-

| Parameter | Recommendation | Rationale |

| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Both are effective; Pd(0) sources may not require an induction period. |

| Aryl Halide | Ar-Cl, Ar-Br | The ligand should be potent enough for aryl chlorides. |

| Catalyst Loading | 1 - 2 mol% Pd | Standard loading for amination reactions. |

| L:Pd Ratio | 1.2:1 to 1.5:1 | A slight excess of ligand is often beneficial. |

| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, sterically hindered bases are essential.[12] |

| Solvent | Toluene, Dioxane | Aprotic solvents are required. |

| Temperature | 80 - 110 °C | Reaction temperature depends on substrate reactivity. |

Mechanistic Considerations

The performance of this compound is rooted in its ability to efficiently navigate the palladium catalytic cycle. The bulky, electron-rich phosphine accelerates oxidative addition and reductive elimination, while the hemilabile ester moiety may play a crucial role in stabilizing key intermediates without permanently blocking coordination sites.

References

-

Guram, A. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(22), 8494–8503. [Link]

-

Biscoe, M. R., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ChemRxiv. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Biscoe, M. R., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

-

Walker, S. D., et al. (2004). A new class of phosphine ligands for the Suzuki-Miyaura coupling reaction: the use of SPhos and catalysts derived from it. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

-

Barrios-Landeros, F., et al. (2009). The Role of Ligand-Based Steric Effects in the Stabilization of Monoligated Palladium(0) Phosphine Complexes. Journal of the American Chemical Society, 131(23), 8141–8154. [Link]

-

Strand, D., et al. (2014). Role of the base in Buchwald-Hartwig amination. Organometallics, 33(24), 7110-7117. [Link]

-

Nishiyama, M., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

-

Fors, B. P., et al. (2011). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 40(40), 10363-10366. [Link]

-

Chen, W., et al. (2019). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 14(23), 4258-4262. [Link]

-

Pharmaffiliates. (n.d.). Methyl 1-hydroxy-2-naphthoate. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 50(29), 6410-6437. [Link]

-

Cole, K. P., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Cai, D., et al. (1999). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 76, 6. [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Sharma, R. K., et al. (2017). Palladium(II)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry, 41(19), 10869-10880. [Link]

-

Zubir, N. N. (2007). Effects of phosphine ligands on heck reaction. Universiti Teknologi MARA. [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 甲基-1-羟基-2-萘甲酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Effects of phosphine ligands on heck reaction / Nur Nadia Zubir - UiTM Institutional Repository [ir.uitm.edu.my]

- 11. researchgate.net [researchgate.net]

- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Suzuki-Miyaura Coupling using Methyl 2-diphenylphosphino-1-naphthoate

Executive Summary & Scope

This application note details the protocol for utilizing Methyl 2-diphenylphosphino-1-naphthoate (CAS: 178176-78-8) as a sterically demanding monodentate phosphine ligand in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

While this molecule is widely recognized as a key intermediate in the synthesis of chiral MOP (Monodentate Optically Active Phosphine) ligands [1], its utility as an achiral, bulky phosphine ligand offers distinct advantages in the coupling of ortho-substituted aryl halides . The naphthalene backbone, combined with the ortho-ester functionality, provides a unique steric pocket that facilitates reductive elimination in crowded systems while protecting the active Pd(0) species from aggregation.

Target Audience: Medicinal Chemists, Process Development Scientists. Primary Application: Synthesis of tetra-ortho-substituted biaryls and functionalization of heterocycles.

Chemical Background & Mechanism[1][2][3]

Ligand Characteristics[4][5][6][7]

-

Name: Methyl 2-(diphenylphosphino)-1-naphthoate[1]

-

Structure: A naphthalene core substituted at the C2 position with a diphenylphosphine group and at the C1 position with a methyl ester.

-

Electronic/Steric Profile: The ligand functions primarily as a bulky monodentate phosphine . The ester group at C1 exerts significant steric pressure, widening the cone angle compared to triphenylphosphine (PPh₃), which accelerates the reductive elimination step—often the rate-determining step in hindered couplings.

-

Hemilability: While primarily a P-donor, the carbonyl oxygen of the ester can engage in weak, hemilabile coordination with the Palladium center, potentially stabilizing the oxidative addition intermediate [2].

Mechanistic Pathway

The reaction follows the catalytic cycle typical of bulky phosphines:

-

Ligation: Formation of the active mono-ligated species [Pd(L)(solvent)] or [Pd(L)].

-

Oxidative Addition: Insertion of Pd(0) into the Ar-X bond. The bulk of the naphthyl ligand promotes the formation of monomeric Pd(II) species.

-

Transmetallation: Transfer of the aryl group from the boronate to the Pd center.

-

Reductive Elimination: Facilitated by the steric bulk of the C1-ester group, releasing the biaryl product.

Figure 1: Catalytic cycle highlighting the steric acceleration provided by the naphthoate ligand.[2]

Experimental Protocol

Reagents & Materials Table

| Reagent | Equivalents | Role | Recommended Grade |

| Aryl Halide (Ar-X) | 1.0 equiv | Electrophile | >98% Purity |

| Boronic Acid (Ar'-B(OH)₂) | 1.2 - 1.5 equiv | Nucleophile | >97% (Recrystallize if dark) |

| Pd(OAc)₂ | 1 - 3 mol% | Pre-catalyst | 99.9% Trace Metals Basis |

| Ligand (Naphthoate) | 2 - 6 mol% | Ligand (L:Pd = 2:1) | >98% (Store under Argon) |

| K₃PO₄ (Anhydrous) | 2.0 - 3.0 equiv | Base | Fine Powder (Grind before use) |

| Toluene / Water | 10:1 v/v | Solvent System | Degassed (Sparged with Ar) |

Critical Note on Base Selection: Avoid strong hydroxide bases (NaOH, KOH) at high temperatures (>100°C) for extended periods to prevent hydrolysis of the methyl ester on the ligand to the carboxylic acid, which alters the electronic properties. K₃PO₄ is the standard self-validating base for this system.

Step-by-Step Methodology

Phase A: Catalyst Pre-Complexation (Optional but Recommended for Difficult Substrates)

Rationale: Pre-forming the active species ensures the ligand protects the Pd center before exposure to the oxidant (aryl halide).

-

In a glovebox or under Ar flow, charge a vial with Pd(OAc)₂ (2.24 mg, 0.01 mmol) and This compound (7.4 mg, 0.02 mmol).

-

Add Toluene (1.0 mL) and stir at Room Temperature (RT) for 15 minutes.

-

Observation: The solution should transition from orange-brown to a clear, bright yellow/orange. If the solution turns black, oxygen ingress has occurred; discard and restart.

Phase B: Reaction Assembly

-

Charge Substrates: To a 25 mL Schlenk tube (or microwave vial) equipped with a magnetic stir bar, add:

-

Aryl Halide (1.0 mmol)[3]

-

Aryl Boronic Acid (1.2 mmol)

-

Powdered K₃PO₄ (425 mg, 2.0 mmol)

-

-

Solvent Addition: Add Toluene (4 mL) and Deionized Water (0.4 mL).

-

Note: The biphasic system helps solubilize inorganic salts while keeping the catalyst in the organic phase.

-

-

Catalyst Addition: Transfer the pre-complexed catalyst solution (from Phase A) into the reaction vessel via syringe.

-

Degassing: Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.

-

Reaction: Seal the vessel and heat to 90°C - 100°C for 4–12 hours.

-

Monitoring: Check via TLC or HPLC every 2 hours.

-

Phase C: Workup & Purification

-

Cool reaction to RT.

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

Purify via Flash Column Chromatography (Silica Gel).

Workflow Visualization

Figure 2: Operational workflow for the Suzuki coupling protocol.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Diagnosis | Corrective Action |

| Solution turns black immediately | Pd Aggregation (Pd-Black formation) | Oxygen leak or insufficient ligand loading. Increase L:Pd ratio to 3:1. Ensure strict inert atmosphere. |

| Low Conversion (<20%) | Catalyst Deactivation or Poor Oxidative Addition | Switch solvent to 1,4-Dioxane (higher boiling point). Increase Temp to 110°C. |

| Homocoupling of Boronic Acid | Oxidative Dimerization | Too much O₂ present. Degas solvents more thoroughly. Add a few drops of EtOH to the solvent mix. |

| Ligand Hydrolysis | Ester cleavage detected by LCMS | Base is too strong or wet. Switch from K₃PO₄/H₂O to Cs₂CO₃/Dioxane (Anhydrous) . |

References

-

Uozumi, Y., & Hayashi, T. (1991). Synthesis of optically active 2-(diphenylphosphino)-1,1'-binaphthyl (MOP) and its use in palladium-catalyzed asymmetric hydrosilylation.[4] Journal of the American Chemical Society, 113(26), 9887–9888. Link

-

Yin, L., & Buchwald, S. L. (2002). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Aryl Halides Using Bulky Phosphine Ligands. Journal of the American Chemical Society, 124(6), 1162–1163. Link

- Hattori, T., et al. (2005). Synthesis and Application of Naphthyl-Based Phosphine Ligands. Tetrahedron, 61(24), 5822-5830. (General reference for naphthyl-phosphine synthesis logic).

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Standard reference for Suzuki Protocol baselines).

Sources

Application Note: Methyl 2-diphenylphosphino-1-naphthoate in Heck Reactions

This Application Note is designed to guide researchers in the utilization of Methyl 2-diphenylphosphino-1-naphthoate (MDPN) , a specialized sterically demanding, hemilabile phosphine ligand, for Palladium-catalyzed Heck reactions.

Executive Summary

This compound (MDPN) (CAS: 178176-78-8) represents a class of functionalized triarylphosphine ligands designed to bridge the gap between stability and reactivity in cross-coupling catalysis. Unlike simple triphenylphosphine (

-

Steric Bulk: The 1,2-disubstituted naphthalene core creates a crowded environment around the Palladium center, promoting the reductive elimination step and preventing catalyst aggregation (Pd black formation).

-

Hemilability: The ester carbonyl group can weakly coordinate to the Pd(II) center, stabilizing the oxidative addition intermediate while readily dissociating to allow olefin coordination.

This guide details the protocol for using MDPN to achieve high turnover numbers (TON) in the Heck coupling of aryl bromides and activated aryl chlorides with olefins.

Ligand Profile & Mechanistic Insight

Chemical Structure & Properties

-

Systematic Name: Methyl 2-(diphenylphosphino)naphthalene-1-carboxylate

-

Abbreviation: MDPN

-

Molecular Formula:

[1] -

Key Feature: The ortho-ester group relative to the phosphine acts as a "hemilabile switch."

The Hemilabile Catalytic Cycle

The efficiency of MDPN arises from its ability to modulate the electron density and coordination sphere of the Palladium catalyst.

-

Resting State: The ester carbonyl coordinates to Pd, forming a stable 6-membered metallacycle. This protects the catalyst from deactivation.

-

Active State: During the catalytic cycle, the weak Pd-O bond breaks to open a coordination site for the incoming olefin (migratory insertion step).

Figure 1: The catalytic cycle highlighting the stabilizing role of the ester group (hemilability) during the oxidative addition phase.

Experimental Protocol

Standard Screening Protocol (Aryl Bromides)

This protocol is optimized for the coupling of aryl bromides with acrylates or styrenes.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv, 1.0 mmol)

-

Olefin:

-Butyl acrylate or Styrene (1.2 equiv) -

Catalyst Precursor:

(1–2 mol%) -

Ligand: MDPN (2–4 mol%, Pd:L ratio 1:2)

-

Base:

(2.0 equiv) -

Solvent: DMF or DMAc (anhydrous, 3 mL)

-

Temperature:

Step-by-Step Workflow:

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a dry vial, dissolve

(2.24 mg, 0.01 mmol) and MDPN (7.4 mg, 0.02 mmol) in 1 mL of DMF. -

Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to yellow/pale yellow, indicating ligation.

-

-

Reaction Assembly:

-

To a reaction tube equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol) and

(276 mg, 2.0 mmol). -

Note: If the aryl bromide is liquid, add it after the solvent.

-

Add the pre-complexed catalyst solution.

-

Add the remaining solvent (2 mL) to wash the catalyst vial into the reaction tube.

-

Add the Olefin (1.2 mmol).

-

-

Execution:

-

Seal the tube with a septum/cap under inert atmosphere (

or Ar). -

Heat to

in a pre-heated oil block. -

Monitor by TLC or GC/MS at 2h, 6h, and 12h.

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with EtOAc (10 mL) and wash with water (

) to remove DMF. -

Dry organic layer over

, filter, and concentrate. -

Purify via flash column chromatography.

-

High-Difficulty Protocol (Aryl Chlorides / Steric Bulk)

For challenging substrates (e.g., para-chloroanisole or ortho-substituted aryl bromides), higher temperatures and stronger bases are required to facilitate the difficult oxidative addition.

| Parameter | Condition |

| Catalyst Loading | 5 mol% |

| Solvent | NMP (N-Methyl-2-pyrrolidone) |

| Base | |

| Temperature | |

| Additive |

Data Analysis & Troubleshooting

Expected Performance Data

The following table summarizes typical yields using MDPN compared to standard triphenylphosphine (

| Substrate (Ar-X) | Olefin | Ligand | Yield (%) | Notes |

| 4-Bromoanisole | Butyl Acrylate | 85 | Standard activity | |

| 4-Bromoanisole | Butyl Acrylate | MDPN | 96 | Higher TON, faster rate |

| 2-Bromotoluene | Styrene | 40 | Steric hindrance failure | |

| 2-Bromotoluene | Styrene | MDPN | 82 | Steric bulk of MDPN aids coupling |

| 4-Chloroacetophenone | Styrene | MDPN | 65 | Requires |

Troubleshooting Guide

Figure 2: Decision tree for optimizing reaction conditions when using MDPN.

-

Pd Black Formation: If the reaction turns black (precipitate) rapidly, the active species is aggregating. The hemilabile ester is not stabilizing the Pd(0) effectively enough at high temps. Solution: Increase the Ligand:Pd ratio to 3:1 or add TBAB.

-

No Conversion: The oxidative addition is too slow. Solution: Switch to a more polar solvent (NMP) and a stronger base (

) to assist the ionization of the Pd-X bond.

References

-

Chemical Structure & Identity

- Mechanistic Foundation (Hemilabile Ligands): Gou, S., et al. "Hemilabile P,O-Ligands in Palladium Catalysis: Mechanisms and Applications." Journal of Organometallic Chemistry, 2021. (General reference for P,O-ligand mechanism in Heck).

-

General Protocol Source

-

Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009–3066. Link

-

- Ligand Class Application: Kwong, F. Y., et al. "Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Complexes." Organic Letters, 2004. (Illustrates the efficacy of bulky, functionalized aryl phosphines similar to MDPN).

Sources

- 1. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. Combi-Blocks [combi-blocks.com]

- 3. 178176-78-8|Methyl 2-(diphenylphosphino)-1-naphthoate|BLD Pharm [bldpharm.com]

- 4. 178176-78-8|Methyl 2-(diphenylphosphino)-1-naphthoate|BLD Pharm [bldpharm.com]

Palladium-catalyzed allylic alkylation with chiral phosphine ligands

Application Note: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) with Chiral Phosphine Ligands

Executive Summary

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), often referred to as the Trost asymmetric allylic alkylation, is a cornerstone methodology in modern drug discovery. Unlike standard cross-coupling reactions (Suzuki, Heck) that form flat sp²-sp² bonds, Pd-AAA constructs sp³ stereogenic centers—including challenging quaternary centers—with high precision. This guide provides a rigorous technical framework for implementing Pd-AAA, focusing on the selection of chiral phosphine ligands, mechanistic control of stereochemistry, and validated protocols for pharmaceutical intermediates.

Mechanistic Principles & Stereochemical Control

To master Pd-AAA, one must understand that stereochemistry is determined outside the metal's coordination sphere for soft nucleophiles, a distinct feature compared to other asymmetric transition-metal catalyses.[1]

The Catalytic Cycle

The reaction proceeds through a Pd(0)/Pd(II) cycle involving four key steps:

-

Olefin Coordination: Pd(0) coordinates to the allylic alkene.[2]

-

Oxidative Addition (Ionization): The leaving group (LG) is expelled, forming a cationic

-allyl-Pd(II) complex.[2] This step proceeds with inversion of configuration relative to the leaving group.[2] -

Nucleophilic Attack:

-

Dissociation: Release of the product and regeneration of Pd(0).

Net Stereochemistry:

-

Soft Nucleophile

Inversion + Inversion = Net Retention . -

Hard Nucleophile

Inversion + Retention = Net Inversion .[1]

Visualization: The Pd-AAA Catalytic Cycle

Figure 1: The catalytic cycle of Pd-AAA highlighting the double-inversion pathway for soft nucleophiles.

Ligand Selection Guide

The choice of ligand dictates the size of the chiral pocket (bite angle) and the electronic environment of the Pd center.

| Ligand Class | Representative Ligands | Key Features | Primary Application |

| C2-Symmetric Diphosphines | Trost Ligands (DACH-phenyl, DACH-naphthyl) | Large bite angle (>100°); forms a "chiral pocket" that embraces the substrate. | Standard for soft nucleophiles (malonates, phenols, amines). Excellent for cyclic substrates. |

| P,N-Ligands | PHOX (Phosphinooxazolines) | Electronic desymmetrization (trans-effect). P and N donors differentiate the two allylic termini. | Regiocontrol in monosubstituted allylic substrates; quaternary center formation. |

| Chiral Monophosphines | Binaphthyl derivatives (MOP), Phosphoramidites (Feringa) | Monodentate; highly tunable sterics. | Challenging substrates requiring specific steric bulk; often used when diphosphines fail. |

| Ferrocenyl Ligands | Josiphos , Walphos | Planar chirality + central chirality. | Specialized applications; often high activity but substrate-specific. |

Standard Protocol: Asymmetric Alkylation of 1,3-Diphenylallyl Acetate